molecular formula C22H33NO6S B14325592 3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid CAS No. 101329-96-8

3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid

Cat. No.: B14325592
CAS No.: 101329-96-8
M. Wt: 439.6 g/mol
InChI Key: XGVFCCYFFYQHTD-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid is a complex organic compound with a unique structure that combines a diethylamino group, a phenylsulfanyl group, and a cyclohexane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexane carboxylate core. This can be achieved through a Friedel-Crafts acylation reaction, where cyclohexane is reacted with an acyl chloride in the presence of a Lewis acid catalyst . The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol is reacted with an appropriate leaving group on the cyclohexane ring . The diethylamino group is then added through a reductive amination reaction, where a diethylamine is reacted with an aldehyde or ketone intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. The phenylsulfanyl group may contribute to the compound’s biological activity by interacting with enzymes and proteins . The overall effect of the compound is determined by the combined actions of its functional groups on various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a diethylamino group and a phenylsulfanyl group on the cyclohexane ring allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

101329-96-8

Molecular Formula

C22H33NO6S

Molecular Weight

439.6 g/mol

IUPAC Name

3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid

InChI

InChI=1S/C20H31NO2S.C2H2O4/c1-3-21(4-2)16-11-17-23-19(22)20(14-9-6-10-15-20)24-18-12-7-5-8-13-18;3-1(4)2(5)6/h5,7-8,12-13H,3-4,6,9-11,14-17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

XGVFCCYFFYQHTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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